molecular formula C12H12BrN3S B13943719 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole

3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B13943719
M. Wt: 310.21 g/mol
InChI Key: SBGHRZJDRZKUEL-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole typically involves the electrophilic halocyclization of 3-substituted 4-allyl-1,2,4-triazole-5(1H)-thiones. The reaction is carried out using bromine in acetonitrile as the cyclizing agent. The process involves the formation of an intermediate cation, which is stabilized by the polar solvent, leading to the closure of the five-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[2,3-c][1,2,4]triazoles, depending on the reagents and conditions used.

Scientific Research Applications

3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s unique structure allows it to form specific interactions with these targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrN3S

Molecular Weight

310.21 g/mol

IUPAC Name

3-benzyl-6-(bromomethyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C12H12BrN3S/c13-7-10-8-16-11(14-15-12(16)17-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

SBGHRZJDRZKUEL-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NN=C(N21)CC3=CC=CC=C3)CBr

Origin of Product

United States

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